N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide
Description
N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide is an organic compound with the molecular formula C17H20BrNO4S. This compound is characterized by the presence of a bromine atom, a benzenesulfonamide group, and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
62035-62-5 |
|---|---|
Molecular Formula |
C17H20BrNO4S |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[2-bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO4S/c1-12(18)17(13-9-10-15(22-2)16(11-13)23-3)19-24(20,21)14-7-5-4-6-8-14/h4-12,17,19H,1-3H3 |
InChI Key |
VLUUKNCSCWBWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenylpropanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzenesulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and benzenesulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Uniqueness
N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
